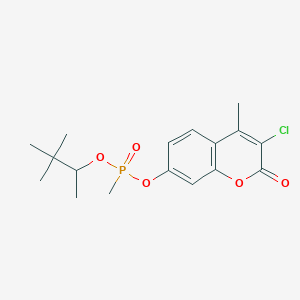![molecular formula C17H14Cl2F6N6O2 B2439578 N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide CAS No. 344276-00-2](/img/structure/B2439578.png)
N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a hydrazide derivative with two 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups attached to the nitrogen atoms of the hydrazide. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond with an adjacent carbonyl group. The 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups are aromatic rings, which are often involved in π-π stacking interactions in chemical structures .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic rings of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups, the nitrogen-nitrogen covalent bond of the hydrazide, and the adjacent carbonyl group .Chemical Reactions Analysis
Hydrazides can undergo a variety of chemical reactions, including condensation with carbonyl compounds to form hydrazones, oxidation to form azo compounds, and reaction with nitrous acid to form diazo compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the aromatic rings, the hydrazide group, and the trifluoromethyl groups .科学的研究の応用
- Growing Importance : As applications expand, the development of fluorinated organic chemicals remains a critical research area .
- Molbank Reference : Kozanecka-Okupnik et al. reported this compound .
Agrochemicals and Crop Protection
Pharmaceuticals
Functional Materials
Intermediate Synthesis
Specific Compound Example
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), have been found to inhibit bacterial phosphopantetheinyl transferases . These enzymes catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, possibly bacterial phosphopantetheinyl transferases, and inhibit their function . This inhibition could lead to attenuation of secondary metabolism and thwart bacterial growth .
Biochemical Pathways
It is known that phosphopantetheinyl transferases play a crucial role in bacterial cell viability and virulence . Therefore, the inhibition of these enzymes could potentially disrupt these pathways, leading to the attenuation of bacterial growth .
Pharmacokinetics
It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines contribute to their biological activities . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
It is hypothesized that the compound could attenuate secondary metabolism and thwart bacterial growth by inhibiting bacterial phosphopantetheinyl transferases .
Action Environment
It is known that the unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines contribute to their biological activities . These properties could potentially be influenced by environmental factors, thereby affecting the compound’s action, efficacy, and stability.
特性
IUPAC Name |
1-N',3-N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-N',3-N'-dimethylpropanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F6N6O2/c1-30(14-10(18)3-8(6-26-14)16(20,21)22)28-12(32)5-13(33)29-31(2)15-11(19)4-9(7-27-15)17(23,24)25/h3-4,6-7H,5H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWUCRZXCRCQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)CC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F6N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'1,N'3-dimethylpropanedihydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

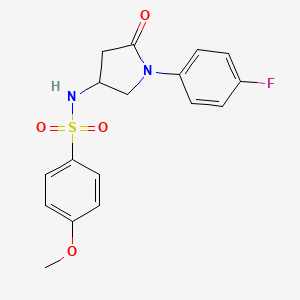
![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)
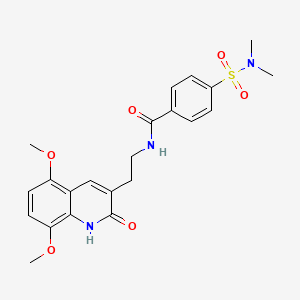
![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2439498.png)
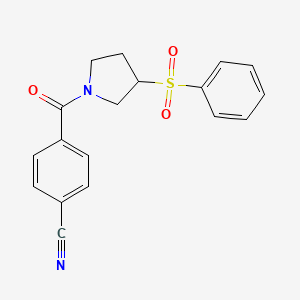
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2439503.png)
![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)
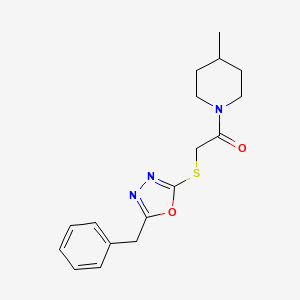
![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)
![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2439514.png)

